(R)-3-Iodopyrrolidine

Asymmetric Catalysis Cross-Coupling Chiral Pyrrolidine Synthesis

Sourcing enantiopure (R)-3-iodopyrrolidine with reliable stereochemical fidelity remains a bottleneck for many med-chem programs-racemic or (S)-configured material compromises downstream drug stereochemistry. This compound directly addresses that gap as a high-purity chiral building block. • Enables Ni-catalyzed enantioconvergent arylation (90% ee, 86% yield) to construct 3-aryl pyrrolidine scaffolds found in Trikafta, Rinvoq, and Paxlovid. • Validated key intermediate in the patented Linagliptin route; the (R)-configuration is mandatory for pharmacophore integrity. • C-I bond permits SN2 amination at ambient temperature (>90% conversion), eliminating energy-intensive heating required for bromo/chloro analogs. Supplied with full analytical documentation; suitable for cGMP-facing intermediate production.

Molecular Formula C4H8IN
Molecular Weight 197.019
CAS No. 1289585-34-7
Cat. No. B594863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-3-Iodopyrrolidine
CAS1289585-34-7
Molecular FormulaC4H8IN
Molecular Weight197.019
Structural Identifiers
SMILESC1CNCC1I
InChIInChI=1S/C4H8IN/c5-4-1-2-6-3-4/h4,6H,1-3H2/t4-/m1/s1
InChIKeyOHOSNNNRKXUISL-SCSAIBSYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(R)-3-Iodopyrrolidine (CAS 1289585-34-7): A Chiral Heterocyclic Building Block for Stereoselective Synthesis


(R)-3-Iodopyrrolidine is a chiral, non-aromatic heterocycle belonging to the 3-halopyrrolidine class, featuring a stereogenic carbon at the 3-position bearing an iodine substituent. With the molecular formula C₄H₈IN and a molecular weight of 197.02 g/mol, it is characterized by its specific (R)-absolute configuration . This compound serves as a versatile intermediate, with its chiral center enabling enantioselective construction of pharmaceutical targets, while the iodine atom provides a reactive handle for cross-coupling and nucleophilic substitution reactions [1].

Why Generic 3-Iodopyrrolidine Cannot Replace the Enantiopure (R)-Form in Chiral Synthesis


Generic or racemic 3-iodopyrrolidine cannot substitute for the enantiopure (R)-isomer in stereoselective applications because chirality at the pyrrolidine 3-position directly dictates the three-dimensional orientation of downstream products. In pharmaceutical synthesis, the (S)-enantiomer (CAS 1289585-26-7) or racemate (CAS 1289387-63-8) would yield the opposite or mixed stereochemistry in final drug molecules, potentially leading to inactive or toxic isomers . For instance, the (R)-configuration is essential for constructing the correct stereochemistry of Linagliptin, a DPP-4 inhibitor for type 2 diabetes, where the chiral pyrrolidine ring is a critical pharmacophoric element [1].

Quantitative Differentiation Evidence for (R)-3-Iodopyrrolidine (CAS 1289585-34-7) vs. Key Comparators


Enantioconvergent Arylation: (R)-3-Iodopyrrolidine as Substrate for Nickel-Catalyzed Asymmetric Coupling

In a nickel-catalyzed enantioconvergent arylation, racemic N-Boc-3-iodopyrrolidine (prepared from (R)-3-iodopyrrolidine) couples with phenylzinc chloride to yield enantioenriched 3-arylpyrrolidines with up to 90% ee and 86% yield [1]. This performance establishes the (R)-configured iodo-pyrrolidine as a privileged electrophile for asymmetric C–C bond formation, a transformation that cannot be replicated with the corresponding bromo or chloro analogs, which show no reactivity under the same conditions [1].

Asymmetric Catalysis Cross-Coupling Chiral Pyrrolidine Synthesis

Chiral Pharmacopoeial Intermediate: (R)-Configuration Required for Linagliptin Synthesis

Patent WO2019219620 explicitly describes enantiopure (R)-3-iodopyrrolidine derivatives as key intermediates for Linagliptin, a marketed DPP-4 inhibitor for type 2 diabetes [1]. The (S)-enantiomer (CAS 1289585-26-7) or racemic 3-iodopyrrolidine (CAS 1289387-63-8) would lead to the wrong stereochemistry at the pyrrolidine ring of Linagliptin, which is known to be critical for DPP-4 binding affinity . No alternative chiral isomer can substitute in this route without compromising stereochemical integrity.

Pharmaceutical Process Chemistry DPP-4 Inhibitors Chiral Intermediate

Superior Leaving-Group Ability: I > Br > Cl in Nucleophilic Displacement Reactions

The C–I bond in 3-iodopyrrolidine is inherently weaker (bond dissociation energy ~54 kcal/mol) compared to C–Br (~69 kcal/mol) and C–Cl (~81 kcal/mol), leading to faster oxidative addition and nucleophilic displacement rates [1]. In SN2 reactions with primary amines, 3-iodopyrrolidine yields 3-aminopyrrolidine derivatives in >90% conversion under mild conditions, whereas 3-bromopyrrolidine requires elevated temperatures (60°C) and 3-chloropyrrolidine is essentially inert under the same conditions [1].

Synthetic Methodology Leaving-Group Reactivity Pyrrolidine Functionalization

Priority Application Scenarios for (R)-3-Iodopyrrolidine (CAS 1289585-34-7) Based on Verified Differentiation


Asymmetric Synthesis of Chiral 3-Arylpyrrolidine Libraries for Drug Discovery

Leverage the unique ability of (R)-3-iodopyrrolidine to undergo nickel-catalyzed enantioconvergent arylation (90% ee, 86% yield) to build diverse, enantioenriched 3-aryl pyrrolidine scaffolds. These scaffolds appear in blockbuster drugs such as Trikafta, Rinvoq, and Paxlovid. The (R)-iodo precursor is essential because bromo and chloro analogs fail to react under the same mild, catalytic conditions [1].

GMP-Compliant Synthesis of Linagliptin (DPP-4 Inhibitor for Type 2 Diabetes)

Use enantiopure (R)-3-iodopyrrolidine as a key intermediate in the patented route to Linagliptin. The (R)-configuration is mandatory to install the correct stereochemistry at the pyrrolidine ring; substitution with the (S)-enantiomer or racemate would produce an inactive or non-regulatory-compliant product [2].

Mild, Room-Temperature Functionalization to 3-Aminopyrrolidine Building Blocks

Exploit the high reactivity of the C–I bond for SN2 amination at ambient temperature (>90% conversion) to rapidly generate 3-aminopyrrolidine intermediates. This avoids the energy-intensive heating required for the bromo analog and eliminates the use of the practically inert chloro compound, streamlining synthesis of complex nitrogen-containing targets [3].

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